Comprehensive Technical Profiling and Synthetic Methodologies for 8-Methoxy-3-decanone (CAS 30571-79-0)
Comprehensive Technical Profiling and Synthetic Methodologies for 8-Methoxy-3-decanone (CAS 30571-79-0)
Target Audience: Synthetic Chemists, Analytical Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary & Structural Identity
8-Methoxy-3-decanone (CAS 30571-79-0), structurally defined by the SMILES string CCC(CCCCC(=O)CC)OC, is a bifunctional aliphatic compound featuring both a reactive ketone moiety at the C3 position and a stable methyl ether linkage at the C8 position . Due to its structural characteristics—a medium-chain hydrophobic backbone punctuated by two polar hydrogen-bond-accepting groups—it serves as a valuable intermediate in the synthesis of complex pheromone analogues, specialized fragrances, and lipophilic pharmaceutical delivery vehicles.
The presence of a stereocenter at C8 means the compound exists as a pair of enantiomers (R and S). Unless asymmetric catalysis is employed (such as chiral organocatalysis utilized in related 3-decanol derivatives ), standard synthetic routes yield a racemic mixture.
Physicochemical Profiling
Understanding the physicochemical behavior of 8-methoxy-3-decanone is critical for downstream applications, particularly in extraction, chromatography, and formulation. The data below synthesizes computed and predicted properties essential for rational experimental design.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Causality / Implication for Research | Reference |
| Molecular Formula | C₁₁H₂₂O₂ | Determines exact mass (186.1620 Da) for HRMS validation. | PubChem |
| Molecular Weight | 186.29 g/mol | Standard parameter for stoichiometric calculations. | PubChem |
| Density | 0.9 ± 0.1 g/cm³ | Indicates the compound will partition into the upper organic layer during aqueous workups. | Guidechem |
| Boiling Point | 263.9 ± 23.0 °C | Requires high-vacuum distillation for thermal purification to avoid degradation. | Guidechem |
| Flash Point | 96.5 ± 16.2 °C | Classified as a combustible liquid; dictates safe storage protocols. | Guidechem |
| LogP (Predicted) | 2.01 | Moderate lipophilicity; ideal for reverse-phase HPLC (C18) retention. | Guidechem |
| Topological Polar Surface Area | 26.3 Ų | Excellent membrane permeability profile for biological assays. | PubChem |
Rational Synthetic Design & Protocols
To synthesize 8-methoxy-3-decanone efficiently, direct alkylation of 3-decanone is highly discouraged due to poor regioselectivity (yielding mixtures of C2 and C4 alkylation products). Instead, a β-keto ester alkylation strategy followed by decarboxylation provides a regiospecific, high-yield pathway.
Retrosynthetic Strategy
By utilizing ethyl 3-oxopentanoate (a commercially available β-keto ester) as the nucleophile and 1-bromo-4-methoxyhexane as the electrophile, we ensure that carbon-carbon bond formation occurs exclusively at the highly acidic α-carbon. Subsequent saponification and thermal decarboxylation cleanly yield the target ketone.
Fig 1. Regiospecific synthesis pathway for 8-methoxy-3-decanone via β-keto ester alkylation.
Step-by-Step Synthetic Protocol
Phase 1: Regiospecific Alkylation
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Rationale: Sodium ethoxide (NaOEt) is chosen as the base because its conjugate acid (ethanol) matches the ester moiety, entirely preventing transesterification side reactions that would complicate purification.
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In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve NaOEt (1.1 eq, 55 mmol) in 100 mL of anhydrous ethanol.
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Cool the system to 0 °C and dropwise add ethyl 3-oxopentanoate (1.0 eq, 50 mmol). Stir for 30 minutes to ensure complete enolate formation.
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Add 1-bromo-4-methoxyhexane (1.05 eq, 52.5 mmol) dropwise.
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Reflux the mixture at 78 °C for 12 hours.
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Validation Checkpoint 1: Monitor via TLC (Hexanes:EtOAc 8:2). The disappearance of the electrophile spot confirms reaction completion. Quench with saturated NH₄Cl to neutralize residual base.
Phase 2: Saponification and Decarboxylation
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Rationale: Base-promoted ester hydrolysis is executed first to avoid the cleavage of the aliphatic ether, which is susceptible to harsh acidic hydrolysis. The subsequent acidification drives the decarboxylation of the β-keto acid via a stable six-membered cyclic transition state.
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Concentrate the crude alkylated intermediate in vacuo and redissolve in 50 mL of THF.
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Add 50 mL of 10% aqueous NaOH and stir vigorously at room temperature for 4 hours (Saponification).
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Carefully acidify the mixture to pH 2 using 6M HCl.
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Heat the biphasic mixture to 80 °C for 3 hours. Rapid gas evolution (CO₂) will be observed.
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Validation Checkpoint 2: Extract with diethyl ether (3 x 50 mL), wash with brine, dry over MgSO₄, and concentrate. The crude product should show a single major spot on TLC. Purify via vacuum distillation (approx. 110 °C at 0.1 mmHg) to yield pure 8-methoxy-3-decanone.
Analytical Characterization & Validation
To ensure rigorous scientific integrity, the synthesized compound must be subjected to a self-validating analytical workflow. Relying on a single analytical method is insufficient; orthogonal techniques (Mass Spectrometry, NMR, and IR) must corroborate the structure.
Fig 2. Orthogonal, self-validating analytical characterization workflow.
GC-MS Protocol (Electron Ionization)
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Rationale: A non-polar HP-5MS column prevents peak tailing of aliphatic ketones. EI at 70 eV induces predictable fragmentation, specifically the McLafferty rearrangement, which is diagnostic for 3-alkanones.
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Procedure: Inject 1 µL of a 1 mg/mL solution in hexane. Set the oven program: 60 °C (hold 2 min), ramp 10 °C/min to 280 °C.
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Self-Validation Criteria:
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Molecular Ion: Weak but present peak at m/z 186.
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α-Cleavage: Base peak at m/z 57 ([CH₃CH₂C=O]⁺).
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McLafferty Rearrangement: Distinct peak at m/z 72 ([CH₂=C(OH)CH₂CH₃]⁺), confirming the ketone is strictly at the C3 position.
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Nuclear Magnetic Resonance (NMR) Protocol
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Rationale: ¹H and ¹³C NMR provide absolute confirmation of the carbon backbone and functional group regiochemistry.
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Procedure: Dissolve 15 mg of the sample in 0.6 mL of CDCl₃ (containing 0.03% TMS as an internal standard). Acquire spectra at 400 MHz (¹H) and 100 MHz (¹³C).
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Self-Validation Criteria:
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¹H NMR: Look for a sharp 3H singlet at ~3.3 ppm (diagnostic of the -OCH₃ group). The protons α to the ketone (C2 and C4) will appear as a quartet and a triplet around ~2.4 ppm, respectively.
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¹³C NMR: The ketone carbonyl carbon must appear far downfield at ~211 ppm. The methoxy carbon will resonate at ~56–58 ppm, and the C8 methine carbon attached to the ether oxygen will appear at ~80 ppm.
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Conclusion
8-Methoxy-3-decanone is a highly versatile bifunctional aliphatic compound. By employing a regiospecific β-keto ester alkylation strategy, researchers can bypass the regiochemical pitfalls associated with direct ketone alkylation. Furthermore, utilizing an orthogonal analytical framework—leveraging diagnostic McLafferty fragmentation in GC-MS alongside precise chemical shift mapping in NMR—ensures absolute structural confidence for downstream pharmaceutical and material science applications.
References
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PubChem. 3-Decanone, 8-methoxy- | C11H22O2 | CID 552231. National Center for Biotechnology Information. Available at:[Link]
